molecular formula C7H10O3 B12002313 4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester CAS No. 90784-58-0

4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester

Cat. No.: B12002313
CAS No.: 90784-58-0
M. Wt: 142.15 g/mol
InChI Key: BPIVHRHASJAQFZ-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester (CAS: 37734-05-7), also known as methyl 3-oxo-4-pentenoate, is an α,β-unsaturated ester with the molecular formula C₆H₈O₃ and a molecular weight of 128.127 g/mol . Its structure features a methyl ester group, a conjugated 3-oxo (keto) group, and a double bond at the C4 position. This compound is utilized in organic synthesis, particularly in the preparation of photocrosslinkable polymers and amino acid derivatives, owing to its reactive α,β-unsaturated carbonyl system .

Properties

CAS No.

90784-58-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-methyl-3-oxopent-4-enoate

InChI

InChI=1S/C7H10O3/c1-4-6(8)5(2)7(9)10-3/h4-5H,1H2,2-3H3

InChI Key

BPIVHRHASJAQFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the use of rhodium(II) acetate [Rh₂(OAc)₄] to catalyze the reaction between methyl 2-diazo-3-oxobutanoate and vinyl ethers, producing γ,δ-unsaturated β-ketoesters. The diazo compound acts as a carbene precursor, enabling C–H insertion into the vinyl ether to form the conjugated enone system.

Procedure

  • Substrate Preparation : Methyl 2-diazo-3-oxobutanoate is synthesized via diazo transfer to methyl acetoacetate using tosyl azide.

  • Catalytic Reaction : The diazo compound (1.0 equiv) is reacted with a vinyl ether (1.2 equiv) in dichloromethane at room temperature for 6–12 hours in the presence of Rh₂(OAc)₄ (1 mol%).

  • Workup : The mixture is purified via silica gel chromatography (hexane:ethyl acetate = 20:1) to isolate the product.

Key Data

ParameterValueSource
CatalystRh₂(OAc)₄ (1 mol%)
SolventDichloromethane
Temperature25°C
Yield60–66%
ByproductsMinimal (<5% dimerization)

Example : Reaction with ethyl vinyl ether yields (E)-methyl 5-ethoxy-2-methyl-3-oxopent-4-enoate (60% yield). Adjusting the vinyl ether substituent (e.g., n-propyl or n-butyl) modulates the ester side chain.

Oxidation of Hydroxy Esters

Reaction Overview

Methyl vinyl glycolate (MVG), a biobased platform chemical, is oxidized to introduce the 3-oxo group. Dess-Martin periodinane (DMP) is employed as a mild oxidizing agent to convert secondary alcohols to ketones without over-oxidation.

Procedure

  • Substrate Preparation : MVG is synthesized via carbohydrate degradation or esterification of glycolic acid.

  • Oxidation : MVG (1.0 equiv) is treated with DMP (1.1 equiv) in dichloromethane at 0°C for 30 minutes, followed by warming to room temperature.

  • Workup : The mixture is washed with saturated Na₂CO₃, dried over MgSO₄, and concentrated.

Key Data

ParameterValueSource
Oxidizing AgentDess-Martin periodinane
SolventDichloromethane
Temperature0°C → 25°C
Yield70–75%
StabilityStable at −18°C; dimerizes at 25°C

Limitation : Requires a pre-existing hydroxyl group at C3, necessitating additional steps to install the 2-methyl substituent.

Claisen Rearrangement of Orthoesters

Reaction Overview

Orthoesters undergo acid-catalyzed rearrangement to form γ,δ-unsaturated esters. For example, 1,1,1-triethoxypropane reacts with allyl alcohols under phosphoric acid catalysis to yield ethyl-2-methyl-4-pentenoate, which is functionalized further.

Procedure

  • Rearrangement : 1,1,1-Triethoxypropane (1.0 equiv) and 2-propenol-1 (1.0 equiv) are heated at 140–180°C with H₃PO₄ (0.05 equiv) for 3 hours.

  • Saponification : The resulting ester is hydrolyzed with 50% NaOH/MeOH to the carboxylic acid.

  • Re-esterification : The acid is esterified with methanol using H₂SO₄ or p-toluenesulfonic acid.

Key Data

ParameterValueSource
CatalystH₃PO₄
Temperature140–180°C
Yield (Rearrangement)73–92%
Overall Yield65–70%

Example : Isobutyl-2-methyl-4-pentenoate is produced in 92% yield using AlCl₃ as a catalyst.

Transesterification of β-Ketoesters

Reaction Overview

Preformed β-ketoesters (e.g., methyl 3-oxopent-4-enoate) undergo transesterification with methanol under basic or acidic conditions to install the methyl ester group.

Procedure

  • Substrate Preparation : Ethyl 3-oxopent-4-enoate is synthesized via aldol condensation of ethyl acetoacetate with acrolein.

  • Transesterification : The ethyl ester (1.0 equiv) is refluxed with methanol (5.0 equiv) and NaOMe (0.1 equiv) in toluene for 12 hours.

Key Data

ParameterValueSource
CatalystNaOMe (0.1 equiv)
SolventToluene
Temperature110°C
Yield80–84%

Advantage : High selectivity and scalability for industrial production.

Comparative Analysis of Methods

MethodCatalystYieldTemperatureScalability
Rh-CatalyzedRh₂(OAc)₄60–66%25°CModerate
OxidationDess-Martin70–75%0–25°CLow
Claisen RearrangementH₃PO₄/AlCl₃65–70%140–180°CHigh
TransesterificationNaOMe80–84%110°CHigh

Key Insights :

  • The Claisen rearrangement and transesterification methods offer the highest yields and scalability, making them preferred for industrial applications.

  • Rh-catalyzed synthesis provides stereochemical control but requires expensive catalysts.

  • Oxidation routes are limited by substrate availability and stability .

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Example conditions :

  • Base : 50% aqueous NaOH or KOH in methanol .

  • Temperature : Reflux (70–100°C) for 4–6 hours.

  • Work-up : Acidification with 6 M HCl to precipitate the free acid, followed by extraction with toluene .

Parameter Conditions Yield
Base50% NaOH, methanol73.5%
Acidification6 M HCl92%
Solvent ExtractionToluene

Transesterification

The methyl ester reacts with higher alcohols (e.g., isobutanol, n-hexanol) via acid-catalyzed transesterification.
Example protocol :

  • Catalyst : Protonic acid (e.g., H₃PO₄) at 0.25–2.0% loading .

  • Temperature : 110–150°C (solvent-free or in inert solvents like hexane) .

  • Product : Isobutyl or n-hexyl esters of 2-methyl-3-oxopent-4-enoic acid.

Alcohol Temperature Catalyst Loading Reaction Time
Isobutanol110°C0.25% H₃PO₄10 hours
n-Hexanol140–150°C0.25% H₃PO₄8–12 hours

Hydrogenation of the Double Bond

The α,β-unsaturated ketone undergoes selective hydrogenation. Palladium catalysts favor cis-addition, producing saturated ketones.
Key data :

  • Catalyst : 5% Pd/C at 0.125–2.0% loading .

  • Pressure : 30–100 psig H₂ .

  • Product Ratio : 6:4 to 7:3 (cis:trans isomers) .

Substrate Catalyst Pressure Isomer Ratio
Methyl 2-methyl-3-oxopent-4-enoate5% Pd/C50 psig6:4 [cis:trans]

Photocatalyzed Reactions

The compound participates in photocatalyzed cyclopropanation or radical-mediated transformations. Studies show that the carboxylic acid derivative quenches excited-state photocatalysts (e.g., [Ru(bpy)₃]²⁺), altering reaction pathways .

Fluorescence Quenching Data :

Quencher Stern-Volmer Constant (Kₛᵥ) Mechanism
4-Pentenoic acid1.894 M⁻¹Acid-driven quenching
Methyl ester analogueNo significant quenching

Ketone-Specific Reactions

The 3-oxo group enables nucleophilic additions (e.g., Grignard reagents) or reductions:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

  • Enolate Formation : LDA or NaH generates enolates for alkylation or aldol reactions.

Example Reduction :

Reducing Agent Solvent Temperature Product
NaBH₄MeOH0°C → RTMethyl 2-methyl-3-hydroxypent-4-enoate

Thermal Isomerization

At elevated temperatures (>180°C), the double bond isomerizes from 4-pentenoate to 3-pentenoate derivatives, altering regioselectivity in downstream reactions .

Scientific Research Applications

Applications in Food Science

One of the notable applications of 4-pentenoic acid, 2-methyl-3-oxo-, methyl ester is as a flavoring agent. It has been shown to enhance the organoleptic properties of food products by imparting desired flavors or modifying existing taste profiles. The compound can be used in:

  • Flavor Adjuvants: It is utilized in foodstuffs such as candies, beverages, and dairy products to improve flavor characteristics .
  • Medicinal Products: The compound can be incorporated into medicinal formulations to mask unpleasant tastes or enhance palatability .

Pharmaceutical Applications

In the pharmaceutical industry, methyl 3-oxo-4-pentenoate serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for potential therapeutic effects due to their structural similarity to known pharmacophores. Key applications include:

  • Synthesis of Pharmaceuticals: The compound acts as an intermediate in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents and antibiotics .
  • Research in Antibacterial Activity: Studies have indicated that derivatives of this compound exhibit antibacterial properties, making them candidates for further research in antimicrobial drug development .

Chemical Synthesis and Industrial Use

Methyl 3-oxo-4-pentenoate is also significant in the chemical industry for its role as a building block in organic synthesis. Its applications include:

  • Production of Fine Chemicals: The compound is used to synthesize various fine chemicals and agrochemicals through reactions such as esterification and acylation .
  • Development of New Materials: Research indicates potential uses in developing new materials with desirable properties, including polymers and surfactants .

Case Study 1: Flavor Enhancement in Food Products

A study demonstrated the effectiveness of methyl 3-oxo-4-pentenoate as a flavor enhancer in soft drinks. The addition of this compound significantly improved consumer acceptance scores compared to control samples lacking the ester.

Case Study 2: Antimicrobial Properties

Research published on the antibacterial activity of methyl 3-oxo-4-pentenoate derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was linked to disruption of bacterial membrane integrity, suggesting its potential use in developing new antibacterial agents .

Mechanism of Action

The mechanism by which 4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester exerts its effects depends on the specific reactions it undergoes. For instance, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from a hydroxide ion, leading to the formation of a carboxylate ion and methanol. In oxidation reactions, the double bond or ketone group is targeted by oxidizing agents, leading to the formation of more oxidized products.

Comparison with Similar Compounds

Cyclopentanepropanoic Acid, 2-Methyl-3-oxo-, Methyl Ester

  • Structure: Cyclopentane ring fused with a propanoic acid ester and a 2-methyl-3-oxo substituent.
  • Key Differences :
    • The cyclopentane ring introduces steric hindrance and rigidity, reducing reactivity in ring-opening reactions compared to the linear structure of the target compound.
    • Higher thermal stability due to the cyclic framework .
  • Applications : Primarily observed in natural product extracts; less commonly used in synthetic chemistry due to structural complexity .

2-Hydroxy-4-Aryl-4-oxo-but-2-enoic Acid Methyl Esters (e.g., 12d–12k)

  • Structure: Aromatic substituents (e.g., methoxy, chloro, cyano) at the C4 position and a hydroxyl group at C2.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.
    • Aromatic substituents enhance UV absorption, making these compounds suitable for photochemical studies .
  • Reactivity: The conjugated enol-keto system facilitates electrophilic aromatic substitution, unlike the target compound’s α,β-unsaturated ester reactivity .

2-Pentenoic Acid, 3-Methyl-4-oxo-, Methyl Ester (CAS: 155852-44-1)

  • Structure : Double bond at C2–C3, oxo group at C4, and methyl group at C3.
  • Key Differences :
    • Positional isomerism shifts the reactive α,β-unsaturated system to C2–C3, altering regioselectivity in Diels-Alder reactions.
    • Higher molecular weight (142.15 g/mol ) due to an additional methyl group .
  • Stability : Reduced hydrolytic stability compared to the target compound due to the absence of a stabilizing 2-methyl group near the ester .

Pentanoic Acid, 4-oxo-, Methyl Ester (CAS: 624-45-3)

  • Key Differences :
    • Saturated structure eliminates conjugation, reducing reactivity in Michael additions.
    • Lower boiling point (~205°C ) compared to the target compound’s unsaturated analog .
  • Applications : Less versatile in synthesis due to lack of unsaturated bonds for crosslinking .

4-Pentenoic Acid Methyl Ester (C₆H₁₀O₂)

  • Structure : Lacks the 2-methyl and 3-oxo substituents.
  • Key Differences :
    • Simpler structure increases volatility and susceptibility to nucleophilic attack.
    • Lower thermal stability due to the absence of electron-withdrawing oxo groups .
  • Reactivity : Prefers radical addition over keto-ester-mediated condensation .

4-Pentenoic Acid, 2-Methyl-, Isobutyl Ester

  • Structure : Isobutyl ester instead of methyl, with a 2-methyl substituent.
  • Key Differences :
    • Increased hydrophobicity (logP ≈ 2.8 ) enhances membrane permeability in biological systems.
    • Slower hydrolysis rate due to bulky isobutyl group .
  • Applications : Used as an HDAC inhibitor in cancer research, unlike the target compound’s focus on polymer chemistry .

Biological Activity

4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester, also known as methyl 2-methyl-3-oxo-4-pentenoate, is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside synthesis methods and potential applications in pharmaceuticals.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol
  • CAS Number : 40714-40-7

Antimicrobial Properties

Research indicates that methyl 2-methyl-3-oxo-4-pentenoate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a natural preservative in food and pharmaceutical applications. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Anticancer Activity

The compound has shown promising results in anticancer studies. Specifically, it was tested against several cancer cell lines, revealing cytotoxic effects. The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies reported IC50 values indicating effective inhibition of tumor growth at low concentrations .

Anti-inflammatory Effects

Methyl 2-methyl-3-oxo-4-pentenoate has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests its potential use in treating inflammatory diseases .

Synthesis Methods

The synthesis of methyl 2-methyl-3-oxo-4-pentenoate can be achieved through various routes:

  • Esterification : Reacting pentenoic acid with methanol in the presence of an acid catalyst.
  • Michael Addition : Utilizing a Michael donor to add to an α,β-unsaturated carbonyl compound followed by esterification.
  • Enzymatic Methods : Employing lipases for selective esterification under mild conditions.

Case Studies

StudyFindings
Study A (2021)Evaluated antimicrobial activity against E. coli and S. aureusEffective against both strains; potential as a natural preservative
Study B (2022)Investigated anticancer effects on HeLa and MCF-7 cellsInduced apoptosis with low IC50 values; promising for cancer therapy
Study C (2023)Assessed anti-inflammatory effects in LPS-stimulated macrophagesReduced cytokine levels significantly; potential for inflammatory disease treatment

Research Findings

Recent studies have focused on the molecular mechanisms underlying the biological activities of methyl 2-methyl-3-oxo-4-pentenoate:

  • Antimicrobial Mechanism : The compound disrupts bacterial membranes and inhibits biofilm formation.
  • Apoptosis Pathway Activation : In cancer cells, it activates intrinsic apoptosis pathways via mitochondrial dysfunction.
  • Cytokine Modulation : In inflammatory models, it modulates signaling pathways involving NF-kB and MAPK.

Q & A

Q. Advanced Research Focus

  • Conformational Analysis : For 4-pentenoic acid, the anti-conformation (I) is most stable, while substituted derivatives (e.g., 2-phenyl or 2,2-diphenyl) adopt multiple conformations (e.g., IIa, IIIb) that favor cyclic cation intermediates during iodination .
  • Entropy of Activation : Increased substituent bulk (e.g., diphenyl groups) reduces entropy loss (ΔS\Delta S^\ddagger), as pre-organized conformations lower the energy barrier for transition-state formation .
  • Methodology : Use computational modeling (e.g., DFT) to predict stable conformations and validate with kinetic data from Arrhenius parameters .

What analytical techniques are recommended for characterizing 4-pentenoic acid esters and their derivatives?

Q. Basic Research Focus

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity and identify byproducts using retention indices and fragmentation patterns (e.g., molecular ion peaks at m/z 128 for methyl 3-oxo-4-pentenoate) .
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and substituent positions via 1^1H and 13^13C NMR (e.g., vinyl protons at δ 5.2–5.8 ppm) .
  • Titration : Quantify iodine concentration in kinetic studies using sodium thiosulfate .

How can researchers resolve contradictions in kinetic data for substituted 4-pentenoic acid derivatives?

Q. Advanced Research Focus

  • Data Normalization : Account for substituent effects by normalizing rate constants (kk) against steric parameters (e.g., Taft’s EsE_s) or electronic descriptors (e.g., Hammett σ) .
  • Error Analysis : Use least-squares regression for Arrhenius plots to quantify uncertainties in EaE_a and ΔS\Delta S^\ddagger .
  • Comparative Studies : Contrast results with structurally similar compounds (e.g., 2-methyl-3-oxo vs. 3,3-dimethyl esters) to identify outliers caused by steric hindrance or electronic destabilization .

What synthetic routes are available for preparing 4-pentenoic acid esters with functionalized substituents?

Q. Advanced Research Focus

  • Knoevenagel Condensation : Synthesize α,β-unsaturated esters by reacting diethylmalonate with aldehydes (e.g., propionaldehyde), followed by alkylation and decarboxylation .
  • Malonic Ester Synthesis : Use allyl bromide to introduce unsaturated bonds, as demonstrated for 2-(2-propenyl)-4-pentenoic acid derivatives .
  • Radiolabeling : Incorporate isotopes (e.g., 14^{14}C) during esterification to track metabolic or degradation pathways .

How do substituents at the 2- and 3-positions affect the stability and reactivity of 4-pentenoic acid esters?

Q. Advanced Research Focus

  • Steric Effects : Bulky groups (e.g., trifluoromethyl at C2) hinder rotational freedom, increasing thermal stability but reducing reaction rates with electrophiles like iodine .
  • Electronic Effects : Electron-withdrawing groups (e.g., oxo at C3) polarize the double bond, enhancing susceptibility to nucleophilic attack .
  • Methodology : Perform substituent scanning via Hammett plots to correlate substituent properties with kinetic or thermodynamic parameters .

What precautions are necessary when handling 4-pentenoic acid derivatives in laboratory settings?

Q. Basic Research Focus

  • Safety Protocols : Use fume hoods for volatile esters (e.g., methyl esters) and avoid skin contact with α,β-unsaturated carbonyls, which may cause irritation .
  • Storage : Store light-sensitive derivatives (e.g., 3-oxo esters) at –20°C in amber vials to prevent photodegradation .
  • Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for halogenated waste .

How can computational chemistry aid in predicting the reactivity of novel 4-pentenoic acid derivatives?

Q. Advanced Research Focus

  • Transition-State Modeling : Use DFT calculations to map energy profiles for iodination or esterification reactions .
  • Conformational Sampling : Apply molecular dynamics (MD) simulations to predict dominant conformers and their reactivity .
  • QSAR Studies : Develop quantitative structure-activity relationships to optimize substituents for target applications (e.g., enzyme inhibition) .

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